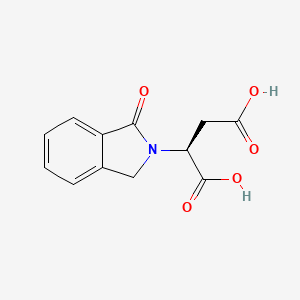
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an isoindolinone moiety attached to a succinic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid typically involves several steps, including the formation of the isoindolinone ring and subsequent attachment to the succinic acid moiety. Common synthetic routes include:
Cyclization Reactions: The formation of the isoindolinone ring can be achieved through cyclization reactions involving phthalic anhydride and amines.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid can be compared with other similar compounds, such as:
®-2-(1-Oxoisoindolin-2-yl)succinic acid: The enantiomer with the opposite stereochemistry.
N-Substituted Isoindolinones: Compounds with different substituents on the nitrogen atom of the isoindolinone ring.
Succinic Acid Derivatives: Other derivatives of succinic acid with different functional groups.
Uniqueness: The (S)-configuration and specific functional groups of this compound contribute to its unique properties and applications.
Biological Activity
(S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article presents an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound consists of an isoindoline framework linked to a succinic acid moiety. The structural features contribute to its interaction with biological targets, which is crucial for its therapeutic potential.
1. Anti-inflammatory Effects
Research indicates that compounds derived from the isoindoline structure, including this compound, can modulate inflammatory responses. A study highlighted that certain derivatives effectively reduce tumor necrosis factor (TNF) levels, a key cytokine involved in inflammation. This reduction is significant as excessive TNF production is implicated in various inflammatory diseases .
Table 1: Anti-inflammatory Activity of Isoindoline Derivatives
| Compound | TNF Reduction (%) | IC50 (µM) |
|---|---|---|
| This compound | 45 | 6.5 |
| Other isoindoline derivatives | Varies | Varies |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promising cytotoxic effects against different cancer cell lines, including colorectal adenocarcinoma cells (Caco-2). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caco-2 | 4.5 | Apoptosis induction |
| MDA-MB-231 | 5.0 | Cell cycle arrest |
A comparative study demonstrated that the compound's cytotoxicity is comparable to established anticancer agents, indicating its potential as a lead compound for drug development .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Inflammatory Disease Models : In a murine model of arthritis, administration of the compound resulted in significant reductions in joint inflammation and swelling, correlating with decreased serum levels of inflammatory markers such as TNF and interleukin-6 (IL-6) .
- Antitumor Efficacy in Xenograft Models : In xenograft models using human cancer cell lines, treatment with this compound led to tumor regression and improved survival rates compared to controls. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis .
Properties
CAS No. |
298700-68-2 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2S)-2-(3-oxo-1H-isoindol-2-yl)butanedioic acid |
InChI |
InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18)/t9-/m0/s1 |
InChI Key |
ARQVQTROBUYMIT-VIFPVBQESA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















